Cas no 101708-53-6 (5-Acetamido-4-hydroxy-3-((2-hydroxy-5-sulfophenyl)diazenyl)naphthalene-2,7-disulfonic acid)

5-Acetamido-4-hydroxy-3-((2-hydroxy-5-sulfophenyl)diazenyl)naphthalene-2,7-disulfonic acid structure
101708-53-6 structure
Product Name:5-Acetamido-4-hydroxy-3-((2-hydroxy-5-sulfophenyl)diazenyl)naphthalene-2,7-disulfonic acid
CAS-nummer:101708-53-6
MF:C18H15N3O12S3
MW:561.519601106644
CID:124723
PubChem ID:5005786
Update Time:2025-04-18

5-Acetamido-4-hydroxy-3-((2-hydroxy-5-sulfophenyl)diazenyl)naphthalene-2,7-disulfonic acid Chemische en fysische eigenschappen

Naam en identificatie

    • 5-Acetamido-4-hydroxy-3-((2-hydroxy-5-sulfophenyl)diazenyl)naphthalene-2,7-disulfonic acid
    • 1-HYDROXY-2-(2-HYDROXY-5-SULFO-PHENYLAZO)-3,6-DISULFO-8-ACETAMINO-NAPHTHALINE
    • 2,7-Naphthalenedisulfonicacid, 5-(acetylamino)-4-hydroxy-3-[2-(2-hydroxy-5-sulfophenyl)diazenyl]-
    • 5-acetamido-3-[(2-hydroxy-5-sulfophenyl)hydrazinylidene]-4-oxonaphthalene-2,7-disulfonic acid
    • 8-ACETAMIDO-2-(2-HYDROXY-5-SULFOPHENYL)AZO-1-NAPHTHOL-3,6-DISULFONIC ACID
    • 8-AcetaMino-2-(2-hydroxy-5-sulfo-phenyl)azo-1-naphthol-3,6-disulfonic acid
    • 2,7-Naphthalenedisulfonicacid, 5-(acetylamino)-4-hydroxy-3-[(2-hydroxy-5-sulfophenyl)azo]- (9CI)
    • AC1OB9H9
    • ACMC-20m4qe
    • AG-D-09017
    • CTK0H2407
    • 5-Acetamido-4-hydroxy-3-[(2-hydroxy-5-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid
    • (E)-5-acetamido-4-hydroxy-3-((2-hydroxy-5-sulfophenyl)diazenyl)naphthalene-2,7-disulfonic acid
    • AKOS022180192
    • 5-Acetamido-3-[2-(2-hydroxy-5-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid
    • AKOS024428627
    • DTXSID40425672
    • FT-0621489
    • 101708-53-6
    • 5-ACETAMIDO-4-HYDROXY-3-[2-(2-HYDROXY-5-SULFOPHENYL)DIAZEN-1-YL]NAPHTHALENE-2,7-DISULFONIC ACID
    • Inchi: 1S/C18H15N3O12S3/c1-8(22)19-13-7-11(35(28,29)30)4-9-5-15(36(31,32)33)17(18(24)16(9)13)21-20-12-6-10(34(25,26)27)2-3-14(12)23/h2-7,23-24H,1H3,(H,19,22)(H,25,26,27)(H,28,29,30)(H,31,32,33)/b21-20+
    • InChI-sleutel: MCSWYFKMEBKICZ-QZQOTICOSA-N
    • LACHT: S(C1C(=C(C2=C(C=C(C=C2C=1)S(=O)(=O)O)NC(C)=O)O)/N=N/C1=C(C=CC(=C1)S(=O)(=O)O)O)(=O)(=O)O

Berekende eigenschappen

  • Exacte massa: 560.98200
  • Monoisotopische massa: 560.98178644g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 6
  • Aantal waterstofbondacceptatoren: 14
  • Zware atoomtelling: 36
  • Aantal draaibare bindingen: 6
  • Complexiteit: 1170
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 0.2
  • Topologisch pooloppervlak: 283Ų

Experimentele eigenschappen

  • PSA: 282.53000
  • LogboekP: 5.68030
Aanbevolen leveranciers
Shanghai Aoguang Biotechnology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
上海帛亦医药科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
烟台朗裕新材料科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zouping Mingyuan Import and Export Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zouping Mingyuan Import and Export Trading Co., Ltd
Beyond Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie